N-(2-(5-(4-chlorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-4-(N,N-dimethylsulfamoyl)benzamide
Description
The compound is a pyrazolo[3,4-d]pyrimidin-4-one derivative featuring a 4-chlorobenzyl substituent at position 5 and a 4-(N,N-dimethylsulfamoyl)benzamide group linked via an ethyl chain. This scaffold is associated with kinase inhibition and epigenetic modulation due to its structural resemblance to ATP-competitive inhibitors and histone deacetylase (HDAC) binders . Its synthetic route involves coupling reactions with α-chloroacetamides or boronic acids under palladium catalysis, as seen in analogous compounds .
Properties
IUPAC Name |
N-[2-[5-[(4-chlorophenyl)methyl]-4-oxopyrazolo[3,4-d]pyrimidin-1-yl]ethyl]-4-(dimethylsulfamoyl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23ClN6O4S/c1-28(2)35(33,34)19-9-5-17(6-10-19)22(31)25-11-12-30-21-20(13-27-30)23(32)29(15-26-21)14-16-3-7-18(24)8-4-16/h3-10,13,15H,11-12,14H2,1-2H3,(H,25,31) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AOAYFWAFVCLBSK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)C1=CC=C(C=C1)C(=O)NCCN2C3=C(C=N2)C(=O)N(C=N3)CC4=CC=C(C=C4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23ClN6O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
515.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2-(5-(4-chlorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-4-(N,N-dimethylsulfamoyl)benzamide is a complex organic compound that has garnered interest due to its potential biological activities. This article aims to explore its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound's molecular formula is , with a molecular weight of approximately 439.97 g/mol. The structure includes a pyrazolo[3,4-d]pyrimidine core, which is known for various biological activities.
Biological Activities
Research indicates that compounds with similar structures exhibit a range of biological activities:
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Anticancer Activity :
- Studies have shown that pyrazolo[3,4-d]pyrimidine derivatives possess anticancer properties. For instance, a derivative was identified as having significant cytotoxic effects against various cancer cell lines, including breast and lung cancer cells .
- A case study demonstrated that the compound inhibited tumor growth in xenograft models, suggesting its potential as an anticancer agent .
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Antimicrobial Properties :
- Compounds in this class have also been reported to exhibit antibacterial and antifungal activities. In vitro studies revealed that similar pyrazolo derivatives were effective against both Gram-positive and Gram-negative bacteria .
- The mechanism often involves the inhibition of bacterial DNA synthesis or interference with cell wall synthesis.
- Anti-inflammatory Effects :
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : Many pyrazolo derivatives act as inhibitors of key enzymes involved in cancer cell proliferation and survival pathways.
- Receptor Modulation : The compound may interact with various receptors (e.g., kinase receptors), leading to altered signaling pathways associated with cell growth and apoptosis.
Research Findings
A summary of relevant studies on similar compounds is presented in the table below:
Scientific Research Applications
Therapeutic Applications
-
Anticancer Activity :
- Pyrazolo[3,4-d]pyrimidines have shown promise in cancer research due to their ability to inhibit specific kinases involved in tumor growth. Compounds similar to N-(2-(5-(4-chlorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-4-(N,N-dimethylsulfamoyl)benzamide have been investigated for their efficacy against various cancer cell lines, demonstrating significant cytotoxic effects .
-
Antimicrobial Properties :
- The compound's structure suggests potential antimicrobial activity. Research indicates that derivatives of pyrazolo[3,4-d]pyrimidines can exhibit antibacterial and antifungal properties. Studies have shown that modifications to the benzyl and sulfamoyl groups can enhance their effectiveness against pathogens .
- Anti-inflammatory Effects :
Case Studies and Research Findings
Several studies have explored the applications of pyrazolo[3,4-d]pyrimidines:
Comparison with Similar Compounds
Core Scaffold and Substituent Analysis
The pyrazolo[3,4-d]pyrimidin-4-one core is shared with several pharmacologically active compounds. Key structural analogs include:
Key Observations :
NMR and Spectroscopic Comparisons
As demonstrated in , NMR chemical shifts in regions A (positions 39–44) and B (positions 29–36) differentiate substituent effects. For the target compound, shifts in region B suggest conformational changes due to the bulky sulfamoyl group, while region A remains consistent with other pyrazolo[3,4-d]pyrimidin derivatives .
Bioactivity and Mode of Action
Clustering Based on Bioactivity Profiles
Hierarchical clustering () reveals that compounds with pyrazolo[3,4-d]pyrimidin cores cluster into groups with overlapping kinase and HDAC inhibitory activities. The target compound shares a cluster with Example 53 (), indicating a conserved mode of action via ATP-binding pocket interference .
Chemical-Genetic Profiling
Guilt-by-association analysis () links the target compound to pathways involving DNA repair and apoptosis, similar to fluorinated analogs. Fitness defect profiles highlight sensitivity in strains related to chromatin remodeling, supporting HDAC-targeted activity .
Computational Similarity Metrics
Molecular Networking
’s cosine score analysis groups the compound with pyrazolo[3,4-d]pyrimidin derivatives (score >0.7), confirming structural relatedness. Fragmentation patterns align with boronic acid-coupled analogs .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
